2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of phenoxy and acetamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-isopropylphenoxyacetic acid: The 4-isopropylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-isopropylphenoxyacetic acid.
Synthesis of 4-(2-methoxyphenoxy)but-2-yn-1-amine: This intermediate can be prepared by reacting 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether, followed by amination with ammonia or an amine source.
Coupling Reaction: Finally, the 4-isopropylphenoxyacetic acid is coupled with 4-(2-methoxyphenoxy)but-2-yn-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetylenic bond in the but-2-yn-1-yl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving phenoxy and acetamide groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity. The acetylenic bond in the but-2-yn-1-yl group can also participate in covalent bonding with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 2-(4-methylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 2-(4-ethylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Uniqueness
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of phenoxy and acetamide groups, along with the acetylenic bond, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-17(2)18-10-12-19(13-11-18)27-16-22(24)23-14-6-7-15-26-21-9-5-4-8-20(21)25-3/h4-5,8-13,17H,14-16H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNAOXDDJOART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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